molecular formula C16H13BrN2O3 B4246549 3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B4246549
M. Wt: 361.19 g/mol
InChI Key: AIMPGTYUFDABRL-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a bromophenyl group and a methoxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Substitution reactions: The bromophenyl and methoxyphenoxy methyl groups are introduced through nucleophilic substitution reactions.

A common synthetic route might involve:

    Step 1: Synthesis of the intermediate 3-(3-bromophenyl)-1,2,4-oxadiazole by reacting 3-bromobenzonitrile with hydroxylamine to form the corresponding amidoxime, followed by cyclization.

    Step 2: Introduction of the methoxyphenoxy methyl group via a nucleophilic substitution reaction using 4-methoxyphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Products like 3-(3-bromophenyl)-5-[(4-formylphenoxy)methyl]-1,2,4-oxadiazole.

    Reduction: Products like 3-phenyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole.

    Substitution: Products like 3-(3-aminophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole.

Scientific Research Applications

3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-[(4-hydroxyphenoxy)methyl]-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is unique due to the specific combination of substituents on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and methoxyphenoxy methyl groups provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-20-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMPGTYUFDABRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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